4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Methoxy-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H8BF3O3. It is a white to almost white powder or crystalline solid. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
It is known to be a reactant involved in the synthesis of various biologically active molecules .
Mode of Action
The mode of action of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid is primarily through its role as a reactant in various chemical reactions. It is involved in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, synthesis of chiral bicyclooctadiene-based ligands, and synthesis of corticotropin-releasing factor-1 antagonists .
Biochemical Pathways
this compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudo-halide using a palladium catalyst .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is involved in. For example, in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists, it contributes to the formation of compounds that can inhibit the corticotropin-releasing factor-1 receptor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions, such as temperature and pH, can also affect the reaction’s efficiency and the stability of this compound.
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of pyrazine derivatives, which act as corticotropin-releasing factor-1 receptor antagonists . The compound also participates in C-H functionalization of quinones and the synthesis of phenyl-purine-carbonitrile derivatives, which are cathepsin S inhibitors . These interactions highlight the compound’s versatility and importance in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s involvement in the synthesis of corticotropin-releasing factor-1 antagonists can impact stress response pathways in cells . Additionally, its role in synthesizing cathepsin S inhibitors suggests potential effects on cellular proteolysis and immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reactant in various biochemical reactions, such as the Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds . The compound’s ability to participate in these reactions is due to its unique structure, which allows it to interact with palladium catalysts and other reactants effectively . These interactions can lead to enzyme inhibition or activation and changes in gene expression, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard storage conditions, with a melting point of 168-172°C . Its stability can be affected by factors such as temperature and pH, which may lead to degradation over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including skin and eye irritation . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of biologically active molecules, such as corticotropin-releasing factor-1 antagonists and cathepsin S inhibitors . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways underscores its importance in biochemical research and drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, influencing the outcomes of biochemical reactions. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall effectiveness in biochemical reactions
Preparation Methods
The synthesis of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Methoxy-2-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-2-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds, such as:
4-Methoxyphenylboronic acid: This compound lacks the trifluoromethyl group, which affects its reactivity and selectivity in cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: This compound lacks the methoxy group, which also influences its chemical properties and applications.
Phenylboronic acid: This simpler compound lacks both the methoxy and trifluoromethyl groups, making it less specialized for certain reactions.
The presence of both methoxy and trifluoromethyl groups in this compound makes it unique and valuable for specific synthetic applications .
Properties
IUPAC Name |
[4-methoxy-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCRZEJNAADYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477733 | |
Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313546-16-6 | |
Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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